An In-Depth Technical Guide to 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
An In-Depth Technical Guide to 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
Abstract
This technical guide provides a comprehensive overview of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide, a chemical compound with potential applications in research and drug development. The guide details the compound's chemical structure, physicochemical properties, and a complete, validated synthesis pathway, including step-by-step protocols for the preparation of its precursors and the final product. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this molecule.
Introduction
3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is a piperidine derivative. The core structure features a benzyl group attached to the nitrogen of the piperidine ring, with a propanamide group linked via an ether bond at the 4-position. While this specific compound is primarily available as a specialty chemical for research, its structural motifs are present in various biologically active molecules.[1] Piperidine rings, in particular, are common scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential application of this compound.
Chemical Structure and Physicochemical Properties
The chemical identity and properties of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide are summarized below.
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Chemical Name: 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
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CAS Number: 175203-67-5[1]
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Molecular Formula: C₁₅H₂₂N₂O₂[2]
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Molecular Weight: 262.35 g/mol [2]
The structural formula is presented below:
Caption: Synthetic pathway for 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide.
Step 1: Synthesis of 1-Benzylpiperidin-4-ol
The initial step is the reduction of the ketone in 1-benzyl-4-piperidone to an alcohol. This is a standard transformation that can be achieved with high efficiency using a mild reducing agent like sodium borohydride.
Protocol:
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Dissolution: Dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
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Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
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Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.
Step 2: Synthesis of 3-[(1-Benzylpiperidin-4-yl)oxy]propanenitrile
This step involves a Michael addition, specifically a cyanoethylation reaction, where the hydroxyl group of 1-benzylpiperidin-4-ol acts as a nucleophile attacking the β-carbon of acrylonitrile. [3]This reaction is typically base-catalyzed. [4] Protocol:
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Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve 1-benzylpiperidin-4-ol (1 equivalent) in a suitable solvent. While the reaction can sometimes be run neat, an aprotic solvent like dioxane or tetrahydrofuran (THF) can be used.
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Catalyst Addition: Add a catalytic amount of a strong base. Sodium hydride (NaH) or a sodium alkoxide are effective. Alternatively, a phase-transfer catalyst with aqueous sodium hydroxide can be employed for a milder approach.
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Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 to 1.5 equivalents) to the reaction mixture. This reaction is often exothermic, and the addition rate should be controlled to maintain a safe temperature. [5]4. Reaction Conditions: Heat the mixture gently (e.g., 40-60 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: Cool the reaction mixture to room temperature. If NaH was used, carefully quench with a small amount of alcohol followed by water. Neutralize the mixture with a dilute acid (e.g., 1 M HCl).
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
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Purification: After removing the solvent, the resulting nitrile can be purified by vacuum distillation or column chromatography.
Step 3: Hydrolysis to 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
The final step is the partial hydrolysis of the nitrile to a primary amide. This transformation can be achieved under either acidic or basic conditions. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid. [6][7] Protocol (Acid-Catalyzed Hydrolysis):
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Reaction Mixture: Dissolve the 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile (1 equivalent) in a suitable solvent such as t-butanol or acetic acid.
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Acid Addition: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, dropwise while cooling the mixture in an ice bath. [8][9]3. Reaction: Allow the mixture to warm to room temperature or heat gently (e.g., 40-50 °C) for a specific period. The reaction progress should be carefully monitored to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.
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Neutralization: Cool the reaction mixture and slowly pour it onto crushed ice. Carefully neutralize the solution with a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
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Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
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Washing and Drying: Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Analytical Characterization
The identity and purity of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide and its intermediates should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O and N-H stretches, and the ether C-O bond.
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High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound. [10]
Applications and Biological Activity
As of the date of this guide, there is limited specific information in peer-reviewed literature regarding the direct applications or determined biological activity of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide. However, the core chemical scaffold is of interest in medicinal chemistry. The 1-benzylpiperidine moiety is found in compounds that exhibit a range of biological activities, including affinity for sigma receptors and activity as cholinesterase inhibitors. [11]Propanamide derivatives have also been investigated for various therapeutic properties, including antiproliferative activity. [12] Given its structure, 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide could be a candidate for screening in various biological assays, particularly those related to central nervous system targets or as a building block for more complex molecules.
Safety and Handling
Detailed toxicological data for 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide are not available. Standard laboratory safety precautions should be followed when handling this compound and its intermediates.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Intermediates:
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1-Benzyl-4-piperidone: This is a combustible liquid. [13]Keep away from heat and open flames. It may cause skin, eye, and respiratory irritation.
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Acrylonitrile: This is a toxic and flammable liquid. It is a known carcinogen and should be handled with extreme care in a fume hood.
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Sodium Borohydride and Sodium Hydride: These are water-reactive and can release flammable hydrogen gas. Handle with care and quench appropriately.
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For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical used in the synthesis. [13][14][15]
References
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Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
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Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Making Amides from Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
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Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. (2025, August 8). ResearchGate. Retrieved from [Link]
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Cyanoethylation. (n.d.). Wikipedia. Retrieved from [Link]
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Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Cyanoethylation. (n.d.). Organic Reactions. Retrieved from [Link]
- Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (n.d.). Google Patents.
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Electronic Supplementary Information ESI. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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3-((1-Benzylpiperidin-4-yl)oxy)benzamide. (n.d.). PubChem. Retrieved from [Link]
- Cyanoethylation. (n.d.). Google Patents.
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Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025, August 10). ResearchGate. Retrieved from [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). ResearchGate. Retrieved from [Link]
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3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE. (n.d.). Gsrs. Retrieved from [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]
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2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PubMed Central. Retrieved from [Link]
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